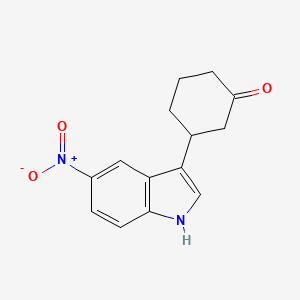

3-(5-Nitro-1H-indol-3-YL)cyclohexanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1152478-65-3 |

|---|---|

Formule moléculaire |

C14H14N2O3 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

3-(5-nitro-1H-indol-3-yl)cyclohexan-1-one |

InChI |

InChI=1S/C14H14N2O3/c17-11-3-1-2-9(6-11)13-8-15-14-5-4-10(16(18)19)7-12(13)14/h4-5,7-9,15H,1-3,6H2 |

Clé InChI |

LNULIIPCSKKNOC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CC(=O)C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 3 5 Nitro 1h Indol 3 Yl Cyclohexanone

Classical and Modern Approaches for Indole (B1671886) Core Construction

The synthesis of the 5-nitroindole (B16589) core of the target molecule can be achieved through several reliable and adaptable methods. These range from century-old name reactions to modern catalytic systems, each offering specific advantages in terms of regioselectivity and efficiency.

Fischer Indole Synthesis Applications with Cyclohexanone (B45756) Derivatives

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles. nih.govwikipedia.orgbyjus.com The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. nih.govwikipedia.org For the synthesis of a structure related to 3-(5-Nitro-1H-indol-3-YL)cyclohexanone, the Fischer indole synthesis would typically employ (4-nitrophenyl)hydrazine and cyclohexanone. This specific reaction leads to the formation of 8-nitro-1,2,3,4-tetrahydrocarbazole, a fused analogue of the target compound's core structure.

The mechanism begins with the formation of a phenylhydrazone from the reaction between the (4-nitrophenyl)hydrazine and cyclohexanone. wikipedia.orgbyjus.com This hydrazone then tautomerizes to an ene-hydrazine. nih.gov Under acidic conditions, the ene-hydrazine undergoes a acs.orgacs.org-sigmatropic rearrangement, which is the key bond-forming step, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. nih.govwikipedia.org

The choice of acid catalyst is crucial and can significantly influence the reaction's outcome. Both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) have been successfully used. nih.govwikipedia.orgsharif.edu Studies have shown that variations in acid strength and reaction temperature can affect the yield and regioselectivity, especially when using unsymmetrical ketones. sharif.edu For instance, reacting o,p-nitrophenylhydrazines with 2-methylcyclohexanone (B44802) in refluxing acetic acid has been shown to produce the corresponding nitroindolenines. nih.govresearchgate.net

| Catalyst Type | Examples | Typical Conditions | Reference |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TSA | Reflux in solvent (e.g., acetic acid, ethanol) | nih.govwikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Varies, often higher temperatures | nih.govsharif.edu |

| Organocatalysts | Citric Acid | Reflux in ethanol (B145695) | sharif.edu |

| Microwave | Acetic Acid | Microwave irradiation (seconds) | ajchem-b.com |

Radical Synthesis Pathways for Nitroindole Derivatives

Radical chemistry offers alternative pathways for the synthesis of nitroindole derivatives. These methods can provide unique reactivity and selectivity compared to traditional ionic reactions. The synthesis of 3-nitroindoles, for example, can be achieved through radical-based nitration reactions. nih.govrsc.org While direct radical coupling to form the entire 3-(cyclohexanone) substituent is less common, radical pathways are instrumental in the formation of the core nitroindole structure itself.

One approach involves the direct nitration of an indole precursor using radical nitrating agents. nih.gov Another potential strategy is the radical-initiated cyclization of a suitably functionalized precursor to form the indole ring, followed by nitration. For instance, a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been used to synthesize pyrrolo[3,2-g]indoles, demonstrating a modern approach to forming indole rings from nitroaromatic precursors. nih.gov Such strategies could be adapted to create the 5-nitroindole skeleton.

Regioselective Annulation Strategies for 5-Nitroindole Derivatives

Achieving the correct substitution pattern, specifically the nitro group at the 5-position of the indole ring, requires regioselective synthetic strategies. Annulation, the formation of a new ring onto a pre-existing one, is a powerful method for this purpose.

One notable regioselective method is the reductive annulation of nitrosoaromatics with alkynes. nih.gov This process can produce indoles with high regioselectivity. A two-step sequence involving the uncatalyzed reaction of a nitrosoarene with an alkyne, followed by reduction of the intermediate adduct, is one such pathway. nih.gov Another approach involves the cycloaddition of 4-nitronitrosobenzene with alkynones, which yields 3-aroyl-N-hydroxy-5-nitroindoles with excellent regioselectivity and without the need for a catalyst. nih.gov

The regioselectivity of electrophilic aromatic substitution-based cyclizations on 4-substituted indoles is influenced by the electronic nature of the protecting group on the indole nitrogen. Electron-withdrawing groups can decrease the nucleophilicity at the C3 position, potentially favoring the formation of 4,5-fused systems, which is relevant for controlling substitution patterns on the benzene (B151609) portion of the indole. beilstein-journals.org

Palladium-Catalyzed Synthetic Routes for 3-Substituted Indoles from Cyclohexanones

Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 3-substituted indoles, palladium-catalyzed reactions offer powerful tools.

One such method is the palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones, such as cyclohexenone, to produce β-indolyl cyclic enones. nih.gov This atom-economical approach involves C-H activation of the indole at the 3-position. A modification of the classic Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the indole ring. wikipedia.org

Furthermore, palladium catalysis can be used in domino reactions to construct complex tricyclic indole skeletons. mdpi.com For instance, the Larock indole synthesis, which involves the palladium-catalyzed annulation of halo-anilines and alkynes, is a highly efficient method for building the indole core. mdpi.com A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has also been reported, showcasing a direct link between a cyclohexanone precursor and a 3-substituted indole product. acs.org

| Reaction Type | Key Reactants | Catalyst System | Outcome | Reference |

| Dehydrogenative Coupling | Indole, Cyclohexenone | Palladium catalyst | β-Indolyl cyclic enone | nih.gov |

| Buchwald-Fischer | Aryl bromide, Hydrazone | Palladium catalyst | Indole | wikipedia.org |

| Larock Annulation | Halo-aniline, Alkyne | Pd₂(dba)₃ / DtPBF | Fused tricyclic indoles | mdpi.com |

| Reductive Cyclization | 2-(2-nitro-1-phenylethyl)cyclohexanone | Pd/C, H₂ then CH₂=CH₂ | 3-Substituted indole | acs.org |

Strategies for Constructing the Cyclohexanone Moiety in Indole Adducts

Once the 5-nitroindole core is established, the focus shifts to attaching the cyclohexanone ring at the C3 position. The nucleophilic character of the indole C3 position makes it amenable to various electrophilic substitution reactions.

Mannich Reaction and Its Methodological Variants for Indole-Cyclohexanone Systems

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. researchgate.netgijash.com The reaction produces a β-amino-carbonyl compound known as a Mannich base. Indole is a particularly active substrate for this reaction, readily reacting at the C3 position. gijash.comchemtube3d.com

In the context of synthesizing this compound, a variant of the Mannich reaction could be envisioned. The reaction would involve 5-nitroindole as the active hydrogen compound, formaldehyde, and a secondary amine to form an iminium ion intermediate. This electrophilic iminium ion would then be attacked by the enol or enolate of cyclohexanone.

Alternatively, a pre-formed Mannich base of 5-nitroindole, such as gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole) derived from 5-nitroindole, could serve as a precursor. The dimethylamino group is an excellent leaving group, allowing for subsequent nucleophilic substitution by the enolate of cyclohexanone to form the desired carbon-carbon bond at the C3 position. This substitution-elimination and conjugate addition pathway is a well-established method for functionalizing the indole 3-position. chemtube3d.com The Mannich reaction is versatile and is used in the synthesis of numerous natural products and medicinal compounds. gijash.comijpca.org

| Reactant 1 (Indole) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Nucleophile | Product Type | Reference |

| 5-Nitroindole | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | Cyclohexanone Enolate | 3-Substituted Indole-Cyclohexanone | researchgate.netgijash.com |

| 5-Nitroindole | Formaldehyde | Dimethylamine | N/A (Forms Gramine analogue) | 3-(Dimethylaminomethyl)-5-nitro-1H-indole | chemtube3d.com |

Aldol (B89426) Condensation Approaches in the Synthesis of Cyclohexanone-Indole Hybrids

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and has been employed in the creation of cyclohexanone-indole hybrids. youtube.comqiboch.com This reaction typically involves the base-catalyzed reaction between an enolate of a ketone, such as cyclohexanone, and an aldehyde or another ketone. youtube.comvaia.com In the context of synthesizing indole-cyclohexanone derivatives, a modified Aldol condensation can be utilized where an indole derivative bearing a suitable electrophilic group reacts with the cyclohexanone enolate. jmchemsci.com

The initial step involves the deprotonation of an α-hydrogen of cyclohexanone by a base to form a nucleophilic enolate. youtube.comvaia.com This enolate then attacks a carbonyl group or a similar electrophilic center on the indole moiety. The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration to yield an α,β-unsaturated ketone, which is a common structural motif in these hybrid molecules. qiboch.com The efficiency and selectivity of the reaction are influenced by factors such as the choice of base, solvent, and reaction temperature. qiboch.comnih.gov While homogeneous catalysts like sodium hydroxide (B78521) are traditionally used, heterogeneous catalysts are gaining favor due to easier separation and reusability. qiboch.com

Advanced Synthetic Protocols for this compound and Its Analogs

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced protocols often offer advantages such as higher yields, greater atom economy, and the ability to introduce stereochemical control.

One-Pot Multicomponent Reactions (MCRs) for Indole-Cyclohexanone Derivatives

For the synthesis of indole-cycloalkyl[b]pyridine hybrids, a one-pot four-component reaction has been described involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate. nih.gov This tandem process proceeds through a series of reactions including Knoevenagel condensation, Michael addition, and cyclization to afford the final product in excellent yields. nih.gov Similarly, various indole-substituted heterocycles have been synthesized using MCRs, highlighting the versatility of this strategy. researchgate.netrsc.org The choice of catalyst and reaction conditions can be tailored to direct the reaction towards the desired product. rsc.org

Transition Metal-Free Conditions for Nitroindole Synthesis

The synthesis of nitroindoles, a key component of the target molecule, has traditionally relied on methods that can be harsh or environmentally unfriendly. nih.gov Recent advancements have focused on the development of transition metal-free conditions for the nitration of indoles, offering a greener and more sustainable alternative. nih.govrsc.org

One such method involves an electrophilic substitution reaction using trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride. rsc.org This reagent effectively nitrates a variety of indoles at the 3-position under non-acidic and non-metallic conditions. rsc.org Another approach involves the reaction of indol-2-ylmethyl carbanions with nitroarenes, which proceeds under mild conditions without the use of transition metals to form indolo[3,2-b]quinolines. nih.gov These methods avoid the potential for metal contamination in the final products and are often more compatible with a wider range of functional groups. nih.govresearchgate.net

Catalytic Asymmetric Synthesis of Chiral Indole-Cyclohexanone Derivatives

The introduction of chirality into indole-cyclohexanone derivatives is of significant interest due to the often-enantiospecific nature of biological activity. Catalytic asymmetric synthesis provides an elegant and efficient means to achieve this. The direct asymmetric aldol reaction, a cornerstone of C-C bond formation, has been successfully applied to create chiral aldol products from cyclohexanone and various aldehydes with high yields and stereoselectivities.

This has been achieved using chiral amphiphilic organocatalysts that assemble at the interface of an oil-water emulsion, creating a chiral environment for the reaction. The use of such catalysts can significantly enhance both the reactivity and the stereoselectivity of the aldol reaction. Furthermore, chiral phosphoric acids have been shown to catalyze the enantioselective selenocyclization of alkenes, leading to the formation of chiral indole derivatives. nih.gov These asymmetric strategies open the door to the synthesis of specific stereoisomers of this compound and its analogs, allowing for a more detailed investigation of their structure-activity relationships.

Strategic Introduction and Functionalization of the Nitro Group on the Indole Core

The nitro group is a critical pharmacophore in many biologically active molecules and its introduction onto the indole ring is a key step in the synthesis of the target compound. The electron-withdrawing nature of the nitro group can activate the indole scaffold, facilitating further functionalization. nih.gov

Traditional methods for the synthesis of nitroindoles often involve the use of strong acids, which can lead to side reactions and may not be compatible with sensitive functional groups. nih.gov To circumvent these issues, milder and more selective methods have been developed. For instance, the Batcho-Leimgruber indole synthesis allows for the preparation of (4-nitro-1H-indol-6-yl)phosphonates from appropriately substituted dinitrophenyl derivatives. researchgate.net

Chemical Transformations and Reactivity Profiles of 3 5 Nitro 1h Indol 3 Yl Cyclohexanone

Reactivity of the Indole (B1671886) Nucleus at the C-3 Position

Electrophilic aromatic substitution on the 3-(5-Nitro-1H-indol-3-YL)cyclohexanone ring is complex due to competing directing effects. The C-3 alkyl-type substituent is a weak activating group that directs incoming electrophiles to the C-2 and C-4 positions. Conversely, the nitro group at the C-5 position is a powerful deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, making electrophilic substitution more difficult. libretexts.org This deactivating effect is most pronounced on the benzene (B151609) portion of the indole. The nitro group directs incoming electrophiles to the meta positions, namely C-4 and C-6.

The confluence of these effects determines the likely substitution patterns:

C-2 Position: This position is activated by the C-3 substituent and is part of the electron-rich pyrrole (B145914) ring, making it a potential site for substitution, particularly under milder conditions.

The predictable outcomes for common electrophilic aromatic substitution reactions are summarized below.

| Reaction | Reagents | Probable Position of Substitution | Rationale |

| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 | The nitronium ion (NO₂⁺) is a strong electrophile. masterorganicchemistry.com Substitution will be directed meta to the existing nitro group, overcoming the deactivation. |

| Halogenation | Br₂/FeBr₃ | C-2, C-4, or C-6 | Bromination can occur on the more activated pyrrole ring (C-2) or the deactivated benzene ring (C-4, C-6), depending on reaction conditions. |

| Sulfonation | SO₃/H₂SO₄ | C-4 or C-6 | This reaction is typically reversible and favors the thermodynamically stable product, likely at positions meta to the nitro group. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Unlikely | The strong deactivation by the C-5 nitro group generally prevents Friedel-Crafts reactions from occurring. |

This table is based on established principles of electrophilic aromatic substitution and directing group effects.

While the indole nucleus is inherently electron-rich, the presence of the potent electron-withdrawing nitro group at C-5 significantly reduces electron density, rendering the molecule more susceptible to nucleophilic attack compared to unsubstituted indoles. researchgate.net Indoles substituted with electron-withdrawing groups can exhibit notable electrophilic reactivity, participating in cycloaddition or annulation reactions with electron-rich species. researchgate.net

Reactivity of the Cyclohexanone (B45756) Carbonyl and Alpha-Hydrogens

The cyclohexanone moiety offers a rich landscape for chemical transformations, primarily involving the carbonyl group and the adjacent acidic α-hydrogens. msu.edu

The hydrogen atoms on the carbons alpha to the carbonyl group (C-2 and C-6) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. libretexts.org The formation of the enolate is a critical step that precedes many important reactions. Due to the substitution at C-3, two different enolates can be formed: the kinetic enolate (at C-2) and the thermodynamic enolate (at C-6). The selective formation of one over the other can often be controlled by the choice of base, solvent, and temperature.

Once formed, the enolate can act as a nucleophile in various condensation reactions:

Aldol (B89426) Condensation: In crossed or mixed aldol condensations, the enolate of this compound can react with various aldehydes or ketones that cannot enolize themselves (e.g., benzaldehyde, formaldehyde) to form β-hydroxy ketone products, which may subsequently dehydrate to yield α,β-unsaturated ketones. libretexts.org

Mannich Reaction: The molecule can undergo aminomethylation via the Mannich reaction, which involves the reaction of the enolizable ketone with formaldehyde (B43269) and a primary or secondary amine.

| Condensation Reaction | Reactants | Potential Product Class |

| Crossed Aldol | Benzaldehyde, Base | α,β-Unsaturated Ketone |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acid | β-Aminoketone (Mannich Base) |

| Claisen-Schmidt | Aromatic Aldehyde, Base | Chalcone-like structure |

This table provides illustrative examples of condensation reactions involving the cyclohexanone moiety.

Beyond condensation reactions, the cyclohexanone ring can be modified through several other pathways.

α-Halogenation: In the presence of an acid or base catalyst, the α-carbons can be halogenated. msu.eduwikipedia.org The reaction proceeds through an enol or enolate intermediate.

Carbonyl Group Reactions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The ketone can be converted into an amine through reaction with an amine and a reducing agent.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a carbon-carbon double bond.

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group primarily known for its ability to be reduced, which dramatically alters the electronic properties of the molecule. nih.gov

The most significant transformation of the aromatic nitro group is its reduction to a primary amine (–NH₂). nih.gov This conversion transforms a powerful electron-withdrawing group into a strong electron-donating group, thereby activating the aromatic ring towards electrophilic substitution. The resulting 3-(5-Amino-1H-indol-3-YL)cyclohexanone would be significantly more reactive than its nitro-containing precursor. A wide array of reagents can accomplish this transformation, with varying degrees of selectivity and under different conditions.

| Reducing Agent | Typical Conditions | Product | Notes |

| H₂, Pd/C | Methanol or Ethanol (B145695), RT | 5-Amino derivative | A common and clean method for hydrogenation. d-nb.info |

| SnCl₂/HCl | Ethanol, Reflux | 5-Amino derivative | A classic method for nitro group reduction. acs.org |

| Fe/HCl or Fe/NH₄Cl | Aqueous Ethanol, Reflux | 5-Amino derivative | Often used in industrial settings due to low cost. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | 5-Amino derivative | A milder reducing agent that can be selective. |

This table summarizes common methods for the reduction of aromatic nitro groups.

Beyond complete reduction to an amine, the nitro group can undergo partial reduction to form hydroxylamine (B1172632) (–NHOH) or nitroso (–NO) derivatives under carefully controlled conditions. Furthermore, aromatic nitro groups can sometimes act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions, offering pathways to introduce diverse substituents at the C-5 position. nih.gov

Selective Reduction Reactions of the Nitro Group

The selective reduction of the nitro group in this compound to the corresponding amine is a pivotal transformation, yielding 3-(5-Amino-1H-indol-3-YL)cyclohexanone, a potentially valuable intermediate for further functionalization. The primary challenge in this conversion lies in achieving high chemoselectivity, preserving the integrity of the cyclohexanone carbonyl group, which is also susceptible to reduction.

Several methodologies are employed for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups. kchem.orgorganic-chemistry.org Catalytic transfer hydrogenation is a particularly effective method. mdpi.comresearchgate.net This technique utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in conjunction with a metal catalyst. For substrates containing sensitive functional groups, this method often provides superior selectivity compared to direct catalytic hydrogenation with molecular hydrogen. researchgate.net

In the context of this compound, a suitable system would involve a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen donor like ammonium formate. researchgate.net The reaction proceeds by the in-situ generation of hydrogen on the catalyst surface, which then selectively reduces the nitro group. The milder conditions associated with transfer hydrogenation are less likely to affect the cyclohexanone's carbonyl group.

Another viable approach is the use of metal-based reducing systems in a neutral or slightly acidic medium. researchgate.net Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic examples, though they can sometimes lead to the formation of byproducts and require stoichiometric amounts of the metal. More modern and efficient methods include the use of sodium borohydride in the presence of a transition metal complex, such as Ni(PPh₃)₄, which can selectively reduce nitroaromatics. jsynthchem.com

The choice of reducing agent and reaction conditions is crucial to prevent over-reduction or undesired side reactions. Below is a table summarizing potential methods for the selective reduction of the nitro group in this compound, based on established protocols for similar compounds.

| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Key Advantages | Potential Challenges |

| Catalytic Transfer Hydrogenation | 5% Pt/C or 10% Pd/C | Ammonium Formate / Methanol | High selectivity, mild conditions, avoids high-pressure H₂. researchgate.net | Catalyst poisoning, cost of precious metals. |

| Catalytic Transfer Hydrogenation | Raney Nickel | Hydrazine Hydrate / Ethanol | Cost-effective catalyst, high efficiency. | Pyrophoric nature of Raney Ni, toxicity of hydrazine. |

| Metal/Acid Reduction | Fe Powder | Acetic Acid / Ethanol | Inexpensive, widely used. | Stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates. |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol / Ethyl Acetate | Mild conditions, tolerates various functional groups. | Stoichiometric reagent, tin waste. |

| Hydride Reduction with Catalyst | NaBH₄ / Ni(PPh₃)₄ | Ethanol | High selectivity for the nitro group. jsynthchem.com | Requires preparation of the catalytic system. |

Influence of the Nitro Group on Indole Ring Reactivity

The presence of the nitro group at the 5-position of the indole ring significantly modulates the electronic properties and, consequently, the chemical reactivity of the heterocyclic system. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.gov

This electron-withdrawing nature deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. quora.com Reactions that would typically occur on the benzene ring of an unsubstituted indole are less favorable in 5-nitroindole (B16589) derivatives. Conversely, this deactivation of the carbocyclic part of the molecule enhances the relative nucleophilicity of the pyrrole ring, particularly at the C3 position. The indole nitrogen's lone pair of electrons is still available for delocalization into the pyrrole ring, making the C3 position the most electron-rich and thus the primary site for electrophilic attack. ic.ac.ukresearchgate.net

Therefore, in this compound, the C3 position is already substituted. The next most reactive position for electrophilic attack on the indole ring would typically be the C2 position. However, the strong deactivating effect of the 5-nitro group makes further electrophilic substitution on the indole ring challenging. Any such reaction would likely require harsh conditions.

Conversely, the electron-poor nature of the 5-nitroindole system makes it more susceptible to nucleophilic attack, a reactivity pattern not commonly observed in unsubstituted indoles. researchgate.net While the primary focus of this article is not on nucleophilic substitution on the indole ring itself, it is a noteworthy aspect of the altered reactivity conferred by the 5-nitro group.

The table below summarizes the influence of the 5-nitro group on the reactivity of the indole ring in this compound.

| Position on Indole Ring | Effect of 5-Nitro Group | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles |

| C2 | Electron density is reduced, but remains a potential site for electrophilic attack. | Decreased, but still the most likely site for further electrophilic substitution. | Not a typical site for nucleophilic attack. |

| C3 | Substituted. | N/A | N/A |

| C4, C6, C7 (Benzene Ring) | Strong deactivation due to electron withdrawal. | Significantly decreased. | Increased susceptibility to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. |

| N1 | Acidity of the N-H proton is increased. | N/A | More readily deprotonated. |

Mechanistic Investigations of Key Synthetic and Transformation Reactions

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental to optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Pathways for Indole-Cyclohexanone Formation

The formation of the carbon-carbon bond between the C3 position of the indole and the cyclohexanone ring is most commonly achieved through a Friedel-Crafts type alkylation reaction. wikipedia.org In this pathway, 5-nitroindole acts as the nucleophile and a suitable cyclohexanone precursor acts as the electrophile. A common electrophilic partner is an α,β-unsaturated cyclohexenone.

The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, FeCl₃, or a Brønsted acid. byjus.comnih.govrsc.org The proposed mechanism proceeds as follows:

Activation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the cyclohexenone, increasing its electrophilicity and promoting the formation of a resonance-stabilized carbocation or a polarized complex.

Nucleophilic Attack: The electron-rich C3 position of the 5-nitroindole attacks the β-carbon of the activated cyclohexenone in a Michael-type addition. This step is regioselective for the C3 position of the indole due to its high electron density. researchgate.net

Proton Transfer/Rearomatization: A proton is lost from the C3 position of the indole, restoring the aromaticity of the indole ring and yielding the final 3-substituted product.

An alternative pathway involves the reaction of 5-nitroindole with a p-quinol, which, in the presence of an acid catalyst, can also generate a suitable electrophile for the Friedel-Crafts alkylation. acs.org

Identification and Characterization of Reaction Intermediates (e.g., iminium ions, nitrones)

In the context of the Friedel-Crafts pathway described above, the key intermediate is the resonance-stabilized cation formed after the nucleophilic attack of the indole on the activated cyclohexenone. This intermediate, often referred to as a Wheland intermediate or an arenium ion, is transient and quickly rearomatizes to form the final product. byjus.com

While iminium ions are not typically primary intermediates in the Lewis acid-catalyzed Friedel-Crafts reaction of indoles with cyclohexenones, they can be central to alternative synthetic strategies, particularly those employing organocatalysis. mdpi.commdpi.com For instance, the reaction of an indole with a cyclohexenone could be catalyzed by a chiral secondary amine. In such a scenario, the amine would react with the cyclohexenone to form a nucleophilic enamine or a transient iminium ion, which would then be involved in the key bond-forming step. nih.gov

Nitrones are generally not considered as intermediates in the formation of the indole-cyclohexanone bond. They are more relevant in the context of transformations of the nitro group itself or in certain cycloaddition reactions.

Studies on Regioselectivity and Stereoselectivity Control

Regioselectivity: The regioselectivity of the indole-cyclohexanone bond formation is a critical aspect of the synthesis. The inherent electronic properties of the indole ring strongly favor electrophilic attack at the C3 position. ic.ac.uk The presence of the electron-withdrawing nitro group at the 5-position further reinforces this preference by deactivating the benzene ring, making the C3 position the undisputed nucleophilic center of the molecule. nih.gov Consequently, the formation of the 3-substituted indole product is highly favored over substitution at any other position.

Stereoselectivity: The reaction of 5-nitroindole with a prochiral cyclohexenone derivative introduces a new stereocenter at the point of attachment on the cyclohexanone ring. Controlling the stereochemistry of this newly formed center is a significant challenge and an active area of research.

The stereochemical outcome of the reaction can be influenced by several factors:

Catalyst: The use of chiral Lewis acids or chiral Brønsted acids can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. acs.org Similarly, asymmetric organocatalysis, employing chiral amines or other small organic molecules, can induce high levels of enantioselectivity in Michael additions of indoles to enones. nih.govnih.govrsc.org

Substrate: The structure of both the indole and the cyclohexenone precursor can influence the stereochemical outcome. Steric hindrance can direct the approach of the nucleophile from the less hindered face of the electrophile.

Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a role in determining the diastereomeric and enantiomeric ratios of the product. nih.gov

Recent advancements in asymmetric catalysis have provided powerful tools for the stereoselective synthesis of highly substituted cyclohexanones and related structures, and these principles are directly applicable to the synthesis of chiral derivatives of this compound. beilstein-journals.orgnih.govacs.orgresearchgate.net

Advanced Spectroscopic Analysis for Structural Elucidation of 3 5 Nitro 1h Indol 3 Yl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(5-Nitro-1H-indol-3-YL)cyclohexanone, offering precise insights into the proton and carbon environments throughout the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons. The signals are assigned based on their chemical shifts (δ), multiplicities, and coupling constants (J).

The indole (B1671886) moiety exhibits characteristic signals in the aromatic region. The proton at the C-2 position of the indole ring typically appears as a singlet, while the protons on the benzene (B151609) ring (H-4, H-6, and H-7) show distinct splitting patterns influenced by the electron-withdrawing nitro group at the C-5 position. The NH proton of the indole ring is observed as a broad singlet.

The cyclohexanone (B45756) ring protons display signals in the aliphatic region. The methine proton at C-3, which is adjacent to the indole substituent, appears as a multiplet. The methylene (B1212753) protons at C-2, C-4, C-5, and C-6 show complex overlapping multiplets due to their diastereotopic nature and coupling with adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| NH (Indole) | 8.51 | br s | - | Indole N-H |

| H-4 | 8.45 | d | J = 2.2 Hz | Indole Ring |

| H-6 | 8.08 | dd | J = 9.0, 2.2 Hz | Indole Ring |

| H-7 | 7.42 | d | J = 9.0 Hz | Indole Ring |

| H-2 | 7.25 | s | - | Indole Ring |

| H-3 | 3.35 | m | - | Cyclohexanone Ring |

| H-2, H-6 | 2.30-2.65 | m | - | Cyclohexanone Ring |

| H-4, H-5 | 1.80-2.20 | m | - | Cyclohexanone Ring |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbonyl carbon (C-1') of the cyclohexanone ring is readily identified by its characteristic downfield shift (around δ 210 ppm). The carbons of the indole ring appear in the aromatic region (δ 110-145 ppm). The presence of the nitro group at C-5 causes a significant downfield shift for C-5 and influences the shifts of the surrounding carbons. The aliphatic carbons of the cyclohexanone ring are observed in the upfield region (δ 25-50 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1' | 210.5 | Cyclohexanone C=O |

| C-5 | 141.8 | Indole Ring |

| C-7a | 139.5 | Indole Ring |

| C-3a | 126.8 | Indole Ring |

| C-2 | 124.2 | Indole Ring |

| C-6 | 118.0 | Indole Ring |

| C-3 | 116.5 | Indole Ring |

| C-4 | 117.5 | Indole Ring |

| C-7 | 111.4 | Indole Ring |

| C-2', C-6' | 48.5 | Cyclohexanone Ring |

| C-4' | 41.2 | Cyclohexanone Ring |

| C-3' | 38.1 | Cyclohexanone Ring |

| C-5' | 25.3 | Cyclohexanone Ring |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between H-6 and H-7 on the indole ring, confirming their ortho relationship. It would also map the connectivity within the cyclohexanone ring, showing correlations between H-3 and the adjacent protons on C-2 and C-4, and further couplings around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at δ 3.35 ppm would show a cross-peak with the carbon signal at δ 38.1 ppm, confirming the H-3/C-3' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the indole H-2 proton to the C-3 carbon, confirming the substitution pattern on the indole ring.

Correlations from the H-3' proton of the cyclohexanone ring to the indole carbons C-2 and C-3a, which firmly establishes the link between the two ring systems. researchgate.net

Correlations from the protons at C-2' to the carbonyl carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound would prominently feature:

A sharp, strong absorption band for the carbonyl (C=O) stretch of the ketone group. nist.gov

A broad absorption band corresponding to the N-H stretch of the indole ring.

Strong absorption bands for the asymmetric and symmetric stretching of the nitro (NO₂) group. nih.gov

Bands corresponding to aromatic C-H stretching and aliphatic C-H stretching.

Absorptions for aromatic C=C bond stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3410 (broad) | N-H Stretch | Indole |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| 1715 (strong) | C=O Stretch | Ketone |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1520 (strong) | N-O Asymmetric Stretch | Nitro Group |

| 1345 (strong) | N-O Symmetric Stretch | Nitro Group |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under electron impact. The molecular formula for this compound is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 258. The fragmentation pattern is expected to be complex, involving characteristic cleavages of both the indole and cyclohexanone moieties. scirp.org

Key fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group of the cyclohexanone ring, a typical fragmentation for ketones. miamioh.edu

Loss of the nitro group (NO₂) as a radical (mass 46) or nitrogen monoxide (NO) (mass 30), which is characteristic of nitroaromatic compounds.

Cleavage of the bond between the indole and cyclohexanone rings, leading to fragments corresponding to the individual ring systems.

Complex rearrangements and fragmentations of the indole ring system itself, a known pathway for indole derivatives. scirp.org

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 258 | [M]⁺ (Molecular Ion) |

| 212 | [M - NO₂]⁺ |

| 175 | [5-Nitro-1H-indol-3-yl-CH₂]⁺ |

| 160 | [5-Nitro-1H-indole]⁺ |

| 97 | [C₆H₉O]⁺ (Cyclohexanone fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The indole nucleus is a strong chromophore, and its absorption is significantly modified by the presence of the electron-withdrawing nitro group, which extends the conjugation.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show multiple absorption bands. A high-energy band corresponding to the π→π* transitions of the indole aromatic system, and a lower-energy band, often with a shoulder, attributed to the extended conjugation involving the nitro group. A weak absorption band at a longer wavelength may also be observed, corresponding to the n→π* transition of the carbonyl group.

Table 5: Electronic Absorption Characteristics of this compound

| λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~275 | π→π | Indole Ring |

| ~330 | π→π | Nitro-substituted Indole System |

| ~290 (weak) | n→π* | Carbonyl Group |

Computational and Theoretical Investigations of 3 5 Nitro 1h Indol 3 Yl Cyclohexanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and energy of molecules. rsc.orgresearchgate.net For 3-(5-Nitro-1H-indol-3-YL)cyclohexanone, these methods can determine its most stable three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals. This information is crucial for predicting its physical properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov A key application of DFT is the exploration of a molecule's conformational landscape to identify its most stable geometric arrangements (conformers).

For this compound, the primary sources of conformational isomerism are the cyclohexanone (B45756) ring and the orientation of the 5-nitroindole (B16589) substituent. The cyclohexanone ring typically adopts a chair conformation to minimize steric and torsional strain. The bulky 5-nitroindole group can be positioned in either an axial or an equatorial position on this ring. Generally, large substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

DFT calculations, for instance using the B3LYP functional with a 6-31G basis set, can be employed to optimize the geometry of both the axial and equatorial conformers and calculate their relative energies. The results would likely confirm that the equatorial conformer is the global minimum on the potential energy surface, being more stable than the axial conformer. nih.gov The energy difference between these conformers provides a quantitative measure of this stability preference.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Relative Energy (kcal/mol) | Thermodynamic Stability |

|---|---|---|

| Equatorial | 0.00 | Most Stable |

| Axial | +2.50 | Less Stable |

Frontier Molecular Orbital (FMO) theory is a cornerstone concept for predicting chemical reactivity. numberanalytics.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system. In contrast, the LUMO would likely be centered on the electron-withdrawing nitro group (–NO₂) and the carbonyl group (C=O) of the cyclohexanone moiety. The presence of the strong electron-withdrawing nitro group would lower the energy of the LUMO, making the molecule a better electron acceptor.

DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. sapub.org This analysis helps predict how the molecule will interact with other reagents. For example, a nucleophile would preferentially attack the regions where the LUMO is localized, while an electrophile would target the HOMO regions.

Table 2: Hypothetical FMO Energies for this compound

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.97 | Region susceptible to electrophilic attack (indole ring) |

| LUMO | -2.36 | Region susceptible to nucleophilic attack (nitro & carbonyl groups) |

| HOMO-LUMO Gap (ΔE) | 4.61 | Indicates moderate chemical stability |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Green areas indicate neutral potential.

For this compound, the MEP map would be expected to show:

Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the cyclohexanone ring, indicating these are the primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): Concentrated around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its acidic character and ability to act as a hydrogen bond donor.

Moderately Negative Potential: Distributed across the π-system of the indole ring, consistent with its aromatic character.

This detailed mapping provides a clear, intuitive picture of the molecule's charge distribution and reactivity hotspots. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is extensively used to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, with a particular focus on identifying transition states and calculating the energy barriers associated with them.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. beilstein-journals.org Locating the precise geometry of a TS and calculating its energy is crucial for understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (or reaction barrier), which determines the reaction rate. researchgate.net

For this compound, one could computationally model a variety of reactions, such as the nitration of the indole ring or a nucleophilic addition to the carbonyl carbon. DFT calculations can be used to search for the transition state structure for a proposed reaction pathway. nih.gov Vibrational frequency analysis is then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For instance, in a hypothetical reaction involving nucleophilic attack at the carbonyl carbon, the calculated activation barrier would provide a quantitative prediction of how fast the reaction would proceed under given conditions.

Table 3: Hypothetical Activation Energies for a Reaction involving this compound

| Reaction Type | Computational Method | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|

| Nucleophilic addition to C=O | B3LYP/6-311+G(d,p) | 15.8 |

| Electrophilic substitution at C7 of indole | B3LYP/6-311+G(d,p) | 22.4 |

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction mechanisms and rates. Computational models can account for these effects, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The inclusion of a solvent model can significantly alter the calculated energies of reactants, products, and transition states. nih.gov For polar reactions that involve the formation or separation of charges, polar solvents tend to stabilize charged intermediates and transition states more than the neutral reactants. This stabilization can lead to a significant lowering of the activation barrier, thereby accelerating the reaction. nih.gov

For a reaction involving this compound, if the transition state is more polar than the reactants, switching from a nonpolar solvent (like toluene) to a polar solvent (like water or nitromethane) in the computational model would be predicted to decrease the activation energy and increase the reaction rate. nih.govmdpi.com This analysis is critical for comparing theoretical predictions with experimental results, which are typically obtained in solution.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to simulate its vibrational and electronic spectra. These simulations are crucial for understanding the molecule's structural and electronic characteristics.

Simulation of Vibrational Frequencies (FT-IR)

The theoretical vibrational spectrum of this compound can be simulated using DFT calculations, commonly with the B3LYP functional and a basis set such as 6-311+G(d,p). osti.gov This approach calculates the harmonic vibrational frequencies corresponding to the different modes of atomic motion within the molecule. The resulting theoretical spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) data to assign specific absorption bands to their corresponding molecular vibrations. researchgate.net

The vibrational modes of this compound are determined by its distinct functional groups: the indole ring, the cyclohexanone ring, and the nitro group. Key vibrational assignments predicted from DFT calculations for similar structures include stretching and bending modes for N-H, C=O, C-N, N-O, and C-H bonds. nih.govresearchgate.net

Key Predicted Vibrational Frequencies:

N-H Stretching: The indole N-H group is expected to show a characteristic stretching vibration typically in the range of 3500-3300 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl (C=O) group of the cyclohexanone ring gives rise to a strong, sharp absorption band, typically predicted in the 1725-1705 cm⁻¹ region. arxiv.org

NO₂ Stretching: The nitro group features two distinct stretching vibrations: an asymmetric stretch typically found near 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. scispace.comresearchgate.net

Aromatic C-H Stretching: The C-H bonds on the indole ring exhibit stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclohexanone ring show stretching vibrations just below 3000 cm⁻¹.

Below is a representative table of theoretically predicted vibrational frequencies and their assignments for this compound, based on DFT calculations performed on analogous molecular structures. scispace.comresearchgate.net

| Predicted Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 | ν(N-H) | Indole N-H stretching |

| 3110 | ν(C-H)ar | Aromatic C-H stretching |

| 2945 | ν(C-H)al | Aliphatic C-H asymmetric stretching |

| 2865 | ν(C-H)al | Aliphatic C-H symmetric stretching |

| 1715 | ν(C=O) | Cyclohexanone C=O stretching |

| 1530 | νas(NO₂) | Asymmetric NO₂ stretching |

| 1480 | ν(C=C) | Aromatic C=C stretching |

| 1345 | νs(NO₂) | Symmetric NO₂ stretching |

| 870 | δ(NO₂) | NO₂ scissoring |

Prediction of UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range. The calculations provide key parameters such as the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions involved, primarily concerning the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arxiv.org

For this molecule, the chromophore is dominated by the 5-nitroindole system. The presence of the electron-withdrawing nitro group on the indole ring is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted indole. nih.gov The primary electronic transitions are typically of the π → π* type, originating from the conjugated system of the indole ring, and n → π* transitions involving the non-bonding electrons of the carbonyl and nitro groups.

The HOMO is generally localized over the indole ring, while the LUMO is often distributed across the nitro group and the benzene (B151609) part of the indole scaffold. The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor in determining the electronic absorption and reactivity of the molecule. researchgate.net

A representative table of predicted electronic transitions for this compound, based on TD-DFT calculations on similar nitro-aromatic compounds, is provided below. arxiv.org

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.085 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 315 | 0.005 | n → π |

| S₀ → S₃ | 290 | 0.098 | HOMO-1 → LUMO (π → π*) |

Advanced Computational Methodologies Applied to Indole-Cyclohexanone Systems

The study of indole-cyclohexanone systems benefits from a range of advanced computational methodologies that provide deep insights into their structure, reactivity, and intermolecular interactions. These methods go beyond standard geometry optimization and frequency calculations to explore complex chemical phenomena.

Density Functional Theory (DFT) is the cornerstone for investigating these systems. Functionals such as B3LYP are widely used for general-purpose calculations of structure and vibrational spectra. researchgate.net For more accurate energy predictions and analysis of non-covalent interactions, such as the hydrogen bonding between the indole N-H group and the cyclohexanone C=O group, more sophisticated functionals like M06-2X are often employed in conjunction with large basis sets, for example, 6-311++G(d,p). nih.gov

Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra and studying excited-state properties, as it provides a good balance between computational cost and accuracy for predicting electronic transitions in organic molecules. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique used to analyze the electron density topology. nih.gov In indole-cyclohexanone systems, QTAIM can characterize the nature and strength of hydrogen bonds and other weak interactions that govern the molecular conformation and crystal packing.

Furthermore, computational methods are applied to understand reaction mechanisms. For instance, quantum-chemical calculations have been used to interpret the rearrangement of cyclohexanone arylhydrazones into tetrahydrocarbazoles during the Fischer indole synthesis, providing insights into the electronic factors that control the reaction. osti.gov These studies often involve calculating transition state geometries and activation energies to map out the potential energy surface of the reaction.

Application of 3 5 Nitro 1h Indol 3 Yl Cyclohexanone As a Key Synthetic Intermediate

Precursor for the Development of Complex Indole-Based Scaffolds

The structure of 3-(5-Nitro-1H-indol-3-YL)cyclohexanone is primed for the development of more elaborate indole-based scaffolds. The indole (B1671886) ring itself, particularly the N-H group, can undergo various substitution reactions to introduce further complexity. nih.gov The true synthetic versatility, however, lies in the interplay between the nitro group and the cyclohexanone (B45756) ring.

The nitro group at the C5 position is a powerful functional handle. Its primary transformation is the reduction to an amino group (5-amino-1H-indol-3-YL). This conversion dramatically alters the electronic properties of the indole ring and introduces a nucleophilic site that can be used for a myriad of subsequent reactions. For instance, the newly formed amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the benzene (B151609) portion of the indole scaffold.

Simultaneously, the ketone of the cyclohexanone ring offers a rich reaction manifold. It can undergo nucleophilic addition, condensation reactions, and alpha-functionalization. This dual reactivity allows for the systematic build-up of molecular complexity. For example, the ketone can be converted into an enolate and reacted with various electrophiles, while the nitro group is carried through the synthesis, only to be transformed at a later stage to introduce a different functional group. This strategic utility makes this compound an ideal starting point for creating libraries of substituted indole derivatives for various chemical applications. d-nb.info

| Reactive Site | Reaction Type | Resulting Functionality/Structure | Potential for Further Elaboration |

|---|---|---|---|

| 5-Nitro Group | Reduction | 5-Amino Group | Acylation, Alkylation, Diazotization, Heterocycle formation |

| Cyclohexanone Carbonyl | Condensation | Imines, Enamines, Hydrazones | Further reduction or cyclization reactions |

| Cyclohexanone Carbonyl | Nucleophilic Addition | Tertiary Alcohols | Dehydration to alkenes, Substitution reactions |

| Indole N-H | Alkylation/Arylation | N-Substituted Indoles | Modulation of electronic properties and steric hindrance |

Building Block for the Construction of Polycyclic Heterocyclic Systems

A key application of this compound is in the synthesis of polycyclic heterocyclic systems, where new rings are fused to the initial indole or cyclohexanone framework. nih.gov The strategic positioning of the functional groups allows for intramolecular reactions that can efficiently construct complex, multi-ring structures in a single step.

One common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular condensation with the cyclohexanone carbonyl. This sequence can lead to the formation of a fused seven-membered diazepine (B8756704) ring, creating an indolo[5,6-b]diazepine system. The specific outcome can be controlled by the reaction conditions.

Alternatively, the cyclohexanone moiety can be used to build rings fused to the C2 and C3 positions of the indole. For example, Fischer indole synthesis or related cyclization strategies starting from a hydrazone derivative of the cyclohexanone moiety can lead to the formation of carbazole (B46965) derivatives. researchgate.net Furthermore, reactions that involve both the indole C2 position and the ketone can lead to fused systems like indolo[2,3-c]quinolines or related structures. The synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles from indole derivatives demonstrates the utility of cycloaddition reactions in forming such fused systems. polimi.itmdpi.com These approaches are highly valuable for generating novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry. mdpi.com

| Reaction Strategy | Key Intermediates | Resulting Polycyclic Scaffold |

|---|---|---|

| Intramolecular Reductive Cyclization | 3-(5-Amino-1H-indol-3-YL)cyclohexanone | Fused Indolo-diazepines |

| Fischer Indolization of Ketone | Hydrazone of the title compound | Carbazole derivatives |

| [4+2] Cycloaddition | Activated indole and dienophile | Fused Indoline systems |

| Condensation/Cyclization | Reaction with ortho-phenylenediamine | Indolo-benzodiazepine systems |

Strategic Intermediate in the Synthesis of Natural Product Analogs

Many natural products contain the indole nucleus, often in combination with carbocyclic rings like cyclohexane. elsevierpure.comnih.gov this compound serves as an excellent starting material for the synthesis of analogs of such natural products. Its structure provides a basic framework that can be stereochemically and functionally modified to mimic complex natural molecules. acs.org

The synthesis of analogs of the natural product 3,3′-bis(indolyl)oxindole, for example, relies on the reactivity of the indole core. researchgate.net Similarly, the cyclohexanone portion of the title compound can be modified to resemble the carbocyclic parts of various alkaloids or terpenoids. Through stereoselective reductions of the ketone, introduction of substituents at the alpha-positions, or ring-contraction/expansion reactions, a variety of natural product-like structures can be accessed.

The nitro group adds another layer of utility, as it can be converted into other functional groups found in natural products, such as amino, hydroxyl, or halogen groups, after the main carbon skeleton has been assembled. This allows for a divergent synthetic approach, where a common intermediate, this compound, can be used to generate a whole family of natural product analogs for further investigation.

Scaffold for Further Chemical Diversification and Derivatization

The concept of a "scaffold" is central to modern synthetic chemistry, referring to a core molecular structure that can be readily modified to produce a library of related compounds. This compound is an exemplary scaffold due to its multiple, orthogonally reactive sites.

The ketone functionality is particularly amenable to diversification. It can be reacted with a wide range of amines to form imines or enamines, with hydroxylamine (B1172632) to form oximes, or with various hydrazines to produce hydrazones. jmchemsci.com Each of these new functional groups can then be subjected to further reactions, such as cyclizations or reductions.

The nitroaromatic part of the molecule also allows for diversification. Nucleophilic aromatic substitution (SNAr) reactions can potentially replace the nitro group with other functionalities, although this is less common than its reduction. The resulting aniline (B41778) from the reduction of the nitro group is a versatile intermediate for building diverse structures, for example, through amide bond formation with a library of carboxylic acids or through the synthesis of sulfonamides.

This capacity for systematic and varied modification makes this compound a valuable platform for generating chemical libraries. These libraries of diverse, yet related, molecules are essential tools in the search for new materials and compounds with specific functional properties.

Future Research Directions and Unresolved Challenges for 3 5 Nitro 1h Indol 3 Yl Cyclohexanone

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. researchgate.net While classical methods for indole (B1671886) synthesis, such as the Fischer, Leimgruber–Batcho, and Reissert syntheses, are well-established, they often rely on harsh reaction conditions and hazardous reagents. researchgate.net Future research should focus on developing novel and sustainable synthetic routes to 3-(5-Nitro-1H-indol-3-YL)cyclohexanone and its derivatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. rsc.orgdergipark.org.tr A potential MCR approach for the target molecule could involve a one-pot reaction between a 5-nitro-substituted aniline (B41778), a cyclohexanone (B45756) derivative, and a suitable C2-synthon.

Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a crucial aspect of sustainable synthesis. researchgate.netopenmedicinalchemistryjournal.com Research into catalyst-free reactions or the use of heterogeneous, recyclable catalysts can further enhance the environmental friendliness of the synthesis. dergipark.org.tropenmedicinalchemistryjournal.com

Photocatalysis and Electrosynthesis: These emerging techniques offer mild and selective methods for chemical transformations. The application of visible-light photocatalysis or electrochemical methods could provide novel pathways for the formation of the indole ring or the introduction of the cyclohexanone moiety, potentially avoiding the need for harsh reagents. dergipark.org.tr

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| Multicomponent Synthesis | One-pot reaction of a substituted aniline, a cyclohexanone precursor, and another reactant. rsc.org | High atom economy, reduced reaction time, simplified purification. rsc.org | Identification of suitable reaction conditions and compatible starting materials. |

| Green Catalysis | Utilization of water as a solvent and a solid acid catalyst. researchgate.netopenmedicinalchemistryjournal.com | Environmentally friendly, potentially lower cost, catalyst recyclability. openmedicinalchemistryjournal.com | Substrate solubility in water, catalyst deactivation. |

| Flow Synthesis | Continuous reaction in a microreactor system. mdpi.comacs.orgnih.gov | Enhanced safety, improved heat and mass transfer, easy scalability. mdpi.comacs.org | Initial setup cost, potential for clogging. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The presence of the electron-withdrawing nitro group at the 5-position of the indole ring in this compound is expected to impart unique reactivity compared to electron-rich indoles. researchgate.netrsc.org While electron-rich indoles typically undergo electrophilic substitution at the C3 position, the electron-deficient nature of 3-nitroindoles makes them susceptible to nucleophilic attack and opens up avenues for unprecedented transformations. researchgate.net

Future research in this area should focus on:

Dearomatization Reactions: 3-Nitroindoles have been shown to undergo dearomatization processes, which can be a powerful tool for generating structurally diverse and complex polycyclic scaffolds. researchgate.net Investigating the dearomative cycloaddition reactions of this compound with various dienes or dipolarophiles could lead to the discovery of novel molecular architectures.

Tandem and Cascade Reactions: The dual functionality of the molecule, possessing both a reactive indole core and a cyclohexanone moiety, makes it an ideal candidate for tandem or cascade reactions. For instance, a reaction could be initiated at the cyclohexanone ring, followed by an intramolecular cyclization onto the indole nucleus, or vice-versa.

Transformations of the Nitro Group: The nitro group itself can be a versatile functional handle for further transformations. rsc.org Its reduction to an amino group would provide a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, significantly expanding the chemical space around this scaffold. d-nb.info

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automation)

The integration of advanced technologies like flow chemistry and laboratory automation can significantly accelerate the synthesis, optimization, and library generation of this compound derivatives. nih.govsynplechem.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. mdpi.comnih.gov The synthesis of indole derivatives has been successfully adapted to flow chemistry, often resulting in higher yields and shorter reaction times. acs.orgakjournals.com A multistep flow process could be designed for the synthesis of the target compound, minimizing the handling of potentially hazardous intermediates. scribd.com

Automated Synthesis Platforms: Automated synthesis platforms can be employed for the rapid generation of libraries of analogues of this compound. researchgate.netresearchgate.net These platforms can perform reactions, purifications, and analyses in a high-throughput manner, which is invaluable for exploring the structure-activity relationship (SAR) of this class of compounds. nih.gov Cartridge-based automated synthesizers, for example, can simplify the process of making new molecules by encapsulating reagents and reaction steps. synplechem.com

| Technology | Application to Synthesis | Potential Impact |

| Flow Chemistry | Continuous synthesis of the target molecule and its intermediates in a microreactor system. mdpi.comacs.org | Increased yield and purity, reduced reaction times, safer handling of hazardous reagents, and easier scale-up. acs.orggalchimia.com |

| Automated Synthesis | High-throughput synthesis of a library of derivatives with variations in the indole and cyclohexanone moieties. nih.govresearchgate.net | Rapid exploration of structure-activity relationships (SAR), acceleration of drug discovery programs. nih.gov |

| Robotic Platforms | Automated execution of multi-step synthetic sequences, including work-up and purification. researchgate.net | Increased reproducibility, reduced manual labor, and integration with analytical and screening platforms. nih.govsynplechem.com |

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for the rational design of new molecules with desired biological activities. mdpi.comnih.gov

Future computational studies on this compound should include:

Target Identification and Molecular Docking: In silico methods can be used to predict potential biological targets for this compound. Molecular docking studies can then be performed to understand its binding mode and affinity to these targets, guiding the design of more potent derivatives. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and their biological activity is determined, QSAR models can be developed to correlate the structural features of the molecules with their activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

ADMET Prediction: Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be used to assess the drug-likeness of novel derivatives at an early stage of the design process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. arxiv.org

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize observed chemical properties and predict the outcome of unexplored reactions. mdpi.com

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to specific biological targets (e.g., protein kinases, receptors). mdpi.comnih.gov | Identification of key intermolecular interactions and rational design of more potent and selective ligands. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex over time. mdpi.com | Assessment of binding stability and identification of conformational changes upon ligand binding. |

| QSAR Modeling | Correlating structural descriptors of a series of analogues with their biological activity. | Predictive models for guiding the design of new derivatives with enhanced activity. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. arxiv.org | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage attrition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.